
5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C19H21FN2O4 and its molecular weight is 360.385. The purity is usually 95%.
BenchChem offers high-quality 5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Characterization and Metabolism Studies
Research on similar compounds to 5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one has focused on their molecular characterization and metabolism. For example, AG7088, a peptidomimetic inhibitor, was studied for its in vitro metabolism across various species, revealing hydrolysis and hydroxylation as predominant pathways. This insight into the metabolic degradation could be relevant for understanding the metabolism of structurally related compounds (Zhang et al., 2001).
Molecular Structure Analysis
Structural analysis of N-benzyl-substituted 2-ethyl-3-hydroxypyridin-4-ones demonstrated the formation of mutually hydrogen-bonded dimeric pairs. These findings contribute to the understanding of molecular interactions and stability relevant to compounds like 5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one (Burgess et al., 1998).
Electropolymerization and Electrochromic Properties
Studies have investigated the electrochemical synthesis and characterization of polymers derived from similar fluorophenyl compounds, aiming to enhance electrochromic properties. This research indicates potential applications in developing materials with adjustable optical properties (Türkarslan et al., 2007).
Solid-State Tautomeric Structure
The solid-state tautomeric structure of a novel HIV integrase inhibitor was resolved, revealing insights into the electron distribution and electrostatic properties. Such detailed structural analyses can inform the design and optimization of related compounds for therapeutic applications (Bacsa et al., 2013).
Synthesis and Antimicrobial Activity
Research on the synthesis of new compounds from isonicotinic acid hydrazide and their antimicrobial activities highlights the potential of structurally related compounds for developing new antimicrobial agents. This suggests possible research directions for the antibacterial properties of compounds like 5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one (Bayrak et al., 2009).
Eigenschaften
IUPAC Name |
5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-1-(2-oxo-2-pyrrolidin-1-ylethyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4/c20-16-6-2-1-5-14(16)13-26-18-10-22(15(12-23)9-17(18)24)11-19(25)21-7-3-4-8-21/h1-2,5-6,9-10,23H,3-4,7-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOWNIYIAHSTTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

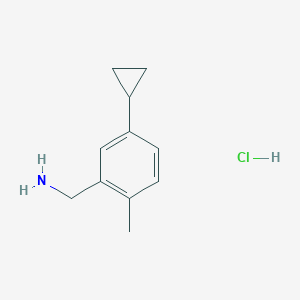
![2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2576542.png)
![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine](/img/structure/B2576545.png)

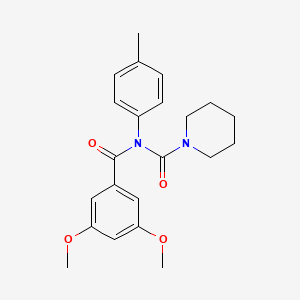
![2,2,2-trifluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2576551.png)
![{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2576553.png)
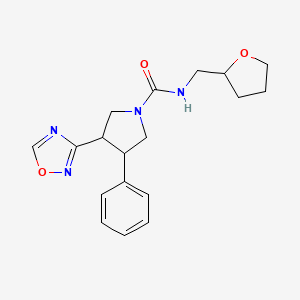
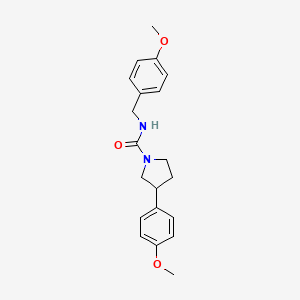
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2576557.png)
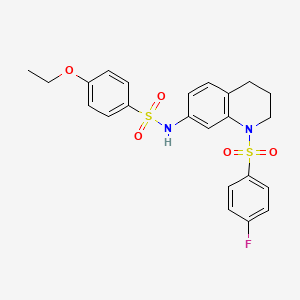
![2-{[2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2576560.png)
![2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-3-carboxamide](/img/structure/B2576563.png)
